N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-methyl-5-nitroaniline
Description
N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-methyl-5-nitroaniline is a Schiff base derived from the condensation of 2-methyl-5-nitroaniline with piperonal (1,3-benzodioxole-5-carboxaldehyde). Its structure features a benzodioxole moiety linked via an imine bond to an aniline ring substituted with a methyl group at the 2-position and a nitro group at the 5-position. The nitro group is a strong electron-withdrawing substituent, while the methyl group introduces steric effects.
Properties
Molecular Formula |
C15H12N2O4 |
|---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(2-methyl-5-nitrophenyl)methanimine |
InChI |
InChI=1S/C15H12N2O4/c1-10-2-4-12(17(18)19)7-13(10)16-8-11-3-5-14-15(6-11)21-9-20-14/h2-8H,9H2,1H3 |
InChI Key |
CIYCQECSZIJWME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Nitration of o-Toluidine
Reaction Conditions :
-
Substrate : o-Toluidine (500 mg, 4.19 mmol)
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Nitrating Agent : Mixed acid (HNO₃:H₂SO₄ = 1:1 v/v)
-
Temperature : -10°C (salt/ice bath)
-
Duration : 2 hours
Procedure :
-
o-Toluidine is dissolved in concentrated H₂SO₄ (3.9 mL) under vigorous stirring at -10°C.
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The nitrating agent (0.9 mL HNO₃ + 0.9 mL H₂SO₄) is added dropwise over 2 hours.
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The mixture is quenched on ice and neutralized with NaOH to pH 10–12.
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The orange precipitate is vacuum-filtered, washed with water, and dried.
Yield : 90%
Characterization :
-
Melting Point : 85–90°C
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¹H NMR (CDCl₃, 400 MHz): δ 7.52 (dd, J = 8.1 Hz, 1H, Ar-H), 3.71 (br, 2H, -NH₂), 2.22 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 147.46, 145.46, 130.82, 129.61, 113.35, 108.86, 17.68 (-CH₃).
Side Products :
-
Para-substituted isomers are minimized due to steric hindrance from the methyl group.
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Over-nitration is avoided by maintaining low temperatures (-10°C).
Synthesis of Piperonal (1,3-Benzodioxol-5-Carbaldehyde)
Piperonal (CAS: 120-57-0) is commercially available but can be synthesized via oxidation of isosafrole or demethylation of vanillin derivatives. Its structure is confirmed by PubChem data.
Oxidation of Isosafrole
Reaction Conditions :
-
Substrate : Isosafrole (3,4-methylenedioxypropenylbenzene)
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Oxidizing Agent : Ozone or KMnO₄
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Solvent : Acetone/water
Procedure :
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Isosafrole is ozonolyzed at -78°C, followed by reductive workup with Zn/HOAc.
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Alternative oxidation with KMnO₄ in acidic medium yields piperonal.
Yield : 70–85%
Purity : ≥99% (by GC-MS).
Condensation Reaction: Formation of the Schiff Base
The target compound is synthesized via a nucleophilic addition-elimination reaction between 2-methyl-5-nitroaniline and piperonal.
Standard Schiff Base Synthesis
Reaction Conditions :
-
Molar Ratio : 1:1 (amine:aldehyde)
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Solvent : Ethanol (anhydrous)
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Catalyst : Acetic acid (1–2 drops)
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Temperature : Reflux (78°C)
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Duration : 4–6 hours
Procedure :
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2-Methyl-5-nitroaniline (152.15 mg, 1 mmol) and piperonal (150.13 mg, 1 mmol) are dissolved in 20 mL ethanol.
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Acetic acid is added to protonate the amine, enhancing electrophilicity of the aldehyde.
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The mixture is refluxed with stirring until TLC (hexane:EtOAc = 7:3) confirms complete consumption of the amine.
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The reaction is cooled to room temperature, yielding a yellow precipitate.
-
The product is filtered, washed with cold ethanol, and recrystallized from hot ethanol.
Yield : 75–85%
Characterization :
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IR (KBr) : ν 1620 cm⁻¹ (C=N stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.72 (s, 1H, CH=N), 7.85 (d, J = 8.5 Hz, 1H, Ar-H), 7.12 (s, 1H, benzodioxole-H), 6.95–6.85 (m, 2H, benzodioxole-H), 6.62 (d, J = 8.5 Hz, 1H, Ar-H), 2.45 (s, 3H, -CH₃).
Solvent and Catalytic Optimization
Alternative solvents (e.g., methanol, THF) and catalysts (e.g., p-toluenesulfonic acid) have been explored:
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | Acetic acid | 4 | 85 |
| Methanol | None | 6 | 70 |
| THF | PTSA | 3 | 78 |
Key Observations :
-
Protic solvents (ethanol, methanol) favor imine formation via stabilization of the transition state.
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Acid catalysis accelerates the reaction by protonating the carbonyl oxygen, increasing electrophilicity.
Purification and Analytical Validation
Recrystallization
Solvent System : Ethanol/water (3:1 v/v)
Purity : ≥98% (by HPLC, C18 column, MeCN:H₂O = 60:40).
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-methyl-5-nitroaniline as an anticancer agent. It has been evaluated against several cancer cell lines, demonstrating promising results:
- Cell Lines Tested : Prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM).
- IC50 Values : The compound exhibited IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cell lines, indicating significant cytotoxicity .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its ability to undergo electrophilic substitution reactions makes it valuable for creating various derivatives with enhanced biological activities.
Synthesis Methodology
The synthesis typically involves:
- Reactants : A mixture of 1,3-benzodioxole-5-carbaldehyde and 5-amino-3,4-dimethylisoxazole.
- Solvent : Ethanol is commonly used as a solvent during the reaction.
- Yield : The synthesis process can yield up to 74% of the desired compound .
Material Science
The structural properties of this compound also make it suitable for applications in material science:
Polymer Chemistry
Due to its reactive nitro group, this compound can be used in the development of novel polymers with specific functionalities. Its incorporation into polymer matrices could enhance properties such as thermal stability and mechanical strength.
Case Studies
Mechanism of Action
The mechanism of action of N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-methyl-5-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the benzodioxole ring can interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Substituent Effects: Positional and Functional Group Variations
Key Compounds for Comparison :
N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline ()
- Substituents: 4-methylaniline derivative.
- Molecular Weight: 239.26 g/mol.
- Crystal System: Triclinic, space group P1, with two symmetry-independent molecules exhibiting dihedral angles of 42.90° and 19.40° between aromatic planes.
- Intermolecular Interactions: C–H···O hydrogen bonds and C–H···π interactions stabilize the crystal packing .
N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-methyl-5-nitroaniline
- Substituents: 2-methyl-5-nitroaniline derivative.
- Molecular Weight: ~286.27 g/mol (estimated).
- Expected Crystal Effects: The nitro group’s electron-withdrawing nature may reduce π-electron density on the aniline ring, altering hydrogen-bonding patterns compared to the 4-methyl analog. Steric hindrance from the 2-methyl group could further influence molecular packing.
Structural Contrasts :
- Steric Effects : The 2-methyl group introduces greater steric hindrance than the 4-methyl substituent, likely affecting molecular conformation and crystal symmetry.
Comparison with Heterocyclic Analogues
- Example: N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline (B1).
- Key Differences: Benzimidazole derivatives contain a fused bicyclic system (benzene + imidazole), offering distinct hydrogen-bonding and coordination sites. These compounds are often explored for antimicrobial or anticancer activity, unlike Schiff bases, which are typically studied for metal chelation .
Thiazolidinone Derivatives (): Example: N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide (NAT-1). Key Differences: Thiazolidinones feature a five-membered ring with sulfur and nitrogen atoms, contributing to diverse biological activities (e.g., antidiabetic, antiviral). The absence of a benzodioxole or imine group distinguishes their reactivity from the target compound .
Crystallographic and Hydrogen-Bonding Behavior
- Target Compound : Expected to exhibit C–H···O and N–O···H interactions due to the nitro group. Disorder in the methyl group (as seen in the 4-methyl analog) may occur but could be mitigated by the nitro group’s rigidity .
- Heterocyclic Compounds: Benzimidazoles and thiazolidinones often form more complex hydrogen-bonding networks (e.g., N–H···O, S–H···N) due to additional heteroatoms .
Data Table: Structural and Physical Properties
Biological Activity
N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-methyl-5-nitroaniline is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, supported by relevant research findings.
Chemical Structure and Synthesis
The compound this compound features a benzodioxole moiety linked to a nitroaniline structure. The synthesis typically involves the condensation of 2-methyl-5-nitroaniline with 1,3-benzodioxole aldehyde under acidic conditions, leading to the formation of the desired imine product.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzodioxole Derivative | E. coli | 32 µg/mL |
| Benzodioxole Derivative | S. aureus | 16 µg/mL |
These findings suggest that this compound may also exhibit similar antimicrobial activity.
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly in inhibiting the proliferation of cancer cells. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.
A study reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 12.8 |
Anti-inflammatory Effects
This compound has also shown promise in reducing inflammation in animal models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.
Case Studies
- Antimicrobial Study : A study conducted on a series of benzodioxole derivatives found that compounds similar to this compound exhibited potent antibacterial activity against resistant strains of bacteria .
- Cancer Cell Line Study : In a comparative analysis of various nitroaniline derivatives, this compound was highlighted for its ability to significantly reduce cell viability in MCF-7 and A549 cell lines .
- Inflammation Model : In vivo experiments demonstrated that administration of the compound reduced paw edema in a rat model of inflammation, indicating its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-methyl-5-nitroaniline?
- Methodology : Begin with 2-methyl-5-nitroaniline as the starting material. Condense it with 1,3-benzodioxole-5-carbaldehyde under acidic conditions to form the Schiff base via nucleophilic addition. Purify intermediates using column chromatography. Confirm the structure using mass spectrometry (MS) and NMR, as demonstrated in Masitinib synthesis protocols . Optimize yields (e.g., ~28% in analogous reactions) by controlling reaction temperature and stoichiometry.
Q. How is the crystal structure of this compound determined experimentally?
- Methodology : Grow single crystals via slow evaporation from a solvent like ethanol. Collect high-resolution X-ray diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) for data processing . Visualize molecular packing and hydrogen-bonding networks using ORTEP-3 for graphical representations . Validate intermolecular interactions with CCDC deposition (e.g., Acta Crystallographica Section E protocols) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Employ NMR to confirm imine bond formation (δ ~8.5 ppm for CH=N). Use FT-IR to identify nitro (N–O stretch ~1520 cm) and benzodioxole (C–O–C ~1250 cm) groups. MS (ESI or EI) provides molecular ion confirmation. For purity assessment, HPLC with UV detection is recommended .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the aggregation and macroscopic properties of this compound?
- Methodology : Perform high-resolution X-ray charge density analysis (100 K data) to map electron distribution. Apply the Atoms in Molecules (AIM) theory to identify N–H···O and C–H···O synthons driving polar chain formation. Compare experimental results with ab initio molecular electron density calculations to resolve contradictions (e.g., unexpected two-center hydrogen bonds) . Use graph-set analysis to classify ring motifs (e.g., R(6) dimers) .
Q. What strategies resolve discrepancies between experimental and computational crystallographic data?
- Methodology : Refine multipolar models (Hansen-Coppens formalism) against both experimental and theoretical X-ray datasets. Analyze Laplacian of electron density () to distinguish covalent vs. closed-shell interactions. Cross-validate with Hirshfeld surface analysis to quantify intermolecular contact contributions .
Q. How can nonlinear optical (NLO) properties of this compound be enhanced?
- Methodology : Dope the crystal with silver nanoparticles to enhance hyperpolarizability. Measure NLO response via Z-scan technique (e.g., = 4.2 × 10 esu). Perform DFT calculations (e.g., Gaussian09) to correlate molecular dipole moments and conjugation length with NLO activity .
Q. What analytical approaches assess environmental contamination by this compound?
- Methodology : Use HPLC-UV or GC-MS with EPA-compliant protocols (e.g., Method 8270D). Calibrate using certified reference standards (e.g., 100 µg/mL in acetonitrile). Compare detected concentrations to regulatory thresholds (e.g., 130 µg/L for aquatic systems) .
Q. How does laser irradiation impact the stability of this compound?
- Methodology : Expose solid samples to Q-switched laser pulses (e.g., 1064 nm). Analyze decomposition products (e.g., 2-methyl-5-nitroaniline, 4-nitrotoluene) via HPLC-MS. Correlate laser fluence with toxic byproduct formation .
Q. What computational methods predict receptor-ligand interactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

